1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene
Overview
Description
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene is a synthetic organic compound with the molecular formula C28H18Cl2N2 and a molecular weight of 453.4 g/mol . It is characterized by the presence of two 7-chloro-2-quinolyl groups attached to a benzene ring via vinyl linkages. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene is the leukotriene receptor . Leukotriene receptors play a crucial role in mediating inflammatory responses, particularly in conditions like asthma and allergies .
Mode of Action
This compound acts as a leukotriene receptor antagonist . It binds to these receptors and inhibits their action, thereby preventing the inflammatory response triggered by leukotrienes .
Biochemical Pathways
By blocking the leukotriene receptors, this compound disrupts the leukotriene pathway . This leads to a reduction in inflammation and associated symptoms in conditions like asthma and allergies .
Pharmacokinetics
It is soluble in hot dmso and thf , which may influence its absorption and distribution in the body.
Result of Action
The antagonistic action of this compound on leukotriene receptors results in the reduction of inflammation and the relief of symptoms associated with conditions like asthma and allergies .
Preparation Methods
The synthesis of 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene typically involves the reaction of 7-chloro-2-quinolinecarboxaldehyde with 1,3-bis(2-bromoethyl)benzene under basic conditions. The reaction proceeds through a double Knoevenagel condensation, resulting in the formation of the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.
Scientific Research Applications
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Comparison with Similar Compounds
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene can be compared with other similar compounds, such as:
1,3-Bis[2-(7-chloroquinolin-2-yl)vinyl]benzene: This compound has similar structural features but may exhibit different chemical reactivity and biological activity.
7-chloro-2-quinolinecarboxaldehyde: A precursor in the synthesis of this compound, it shares some chemical properties but is less complex.
Montelukast Impurity 18: An impurity of the drug Montelukast, it has a similar quinoline structure but different functional groups and applications.
Properties
IUPAC Name |
7-chloro-2-[(E)-2-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]ethenyl]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18Cl2N2/c29-23-10-6-21-8-14-25(31-27(21)17-23)12-4-19-2-1-3-20(16-19)5-13-26-15-9-22-7-11-24(30)18-28(22)32-26/h1-18H/b12-4+,13-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTBNTXKOIZFHA-QGVJZHQLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559782 | |
Record name | 2,2'-{1,3-Phenylenedi[(E)ethene-2,1-diyl]}bis(7-chloroquinoline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120578-04-3 | |
Record name | Quinoline, 2,2′-(1,3-phenylenedi-2,1-ethenediyl)bis[7-chloro-, (E,E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120578-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-{1,3-Phenylenedi[(E)ethene-2,1-diyl]}bis(7-chloroquinoline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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